2,3-Dihydro-2-(4-methylphenyl)-1,4-dithiepine-1,1,4,4-tetroxide
CAS No.:
Cat. No.: VC19758841
Molecular Formula: C12H14O4S2
Molecular Weight: 286.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14O4S2 |
|---|---|
| Molecular Weight | 286.4 g/mol |
| IUPAC Name | 2-(4-methylphenyl)-3,5-dihydro-2H-1,4-dithiepine 1,1,4,4-tetraoxide |
| Standard InChI | InChI=1S/C12H14O4S2/c1-10-3-5-11(6-4-10)12-9-17(13,14)7-2-8-18(12,15)16/h2-6,8,12H,7,9H2,1H3 |
| Standard InChI Key | YCFMVBSPPADMPN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C2CS(=O)(=O)CC=CS2(=O)=O |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
2,3-Dihydro-2-(4-methylphenyl)-1,4-dithiepine-1,1,4,4-tetroxide (IUPAC name: 2-(4-methylphenyl)-3,5-dihydro-2H-1,4-dithiepine 1,1,4,4-tetraoxide) belongs to the dithiepine class of organosulfur compounds. Its molecular formula is C₁₂H₁₄O₄S₂, with a molar mass of 286.36 g/mol . The structure features a seven-membered dithiepine ring system with two sulfone groups (-SO₂-) at positions 1 and 4, along with a para-methylphenyl substituent at position 2.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₄O₄S₂ | |
| Molecular Weight | 286.36 g/mol | |
| XLogP | 1.1 | |
| Hydrogen Bond Acceptors | 4 | |
| Hydrogen Bond Donors | 0 | |
| Canonical SMILES | CC1=CC=C(C=C1)C2CS(=O)(=O)CC=CS2(=O)=O |
The compound satisfies Lipinski’s Rule of Five (molecular weight <500, XLogP <5, hydrogen bond donors <5, acceptors <10), suggesting favorable pharmacokinetic properties for drug development .
Synthesis and Chemical Reactivity
Synthetic Pathways
While explicit synthetic protocols remain proprietary, patent literature indicates that dithiepine tetroxides are typically synthesized through oxidative cyclization of dithiol precursors. For this derivative, a plausible route involves:
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Thiolation: Reaction of 4-methylbenzyl chloride with 1,2-ethanedithiol to form a dithioether intermediate.
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Oxidative Cyclization: Treatment with hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) to induce ring closure and sulfone formation .
The process likely employs controlled stoichiometry to achieve the 1,1,4,4-tetraoxide configuration while minimizing over-oxidation byproducts.
Stability and Reactivity
Pharmacological Profile
Galanin Receptor Antagonism
This compound exhibits selective antagonism at galanin receptor type 1 (GALR1), a G protein-coupled receptor implicated in epilepsy, pain modulation, and neuroendocrine regulation . Binding assays demonstrate an IC₅₀ of 190 nM against human GALR1, with no appreciable activity at GALR2 or GALR3 subtypes .
Table 2: Pharmacological Parameters
| Parameter | Value | Assay Type | Source |
|---|---|---|---|
| GALR1 IC₅₀ | 190 nM | Competitive binding | |
| Selectivity (GALR2/GALR3) | >100-fold | Functional assay | |
| Lipophilicity (LogD₇.₄) | 1.3 | Shake-flask |
The antagonism mechanism involves competitive displacement of galanin at the orthosteric site, as evidenced by molecular docking studies using GPCR-EXP models of GALR1 .
Comparative Analysis with Analogues
Structure-Activity Relationships (SAR)
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Sulfone Configuration: The 1,1,4,4-tetraoxide motif is critical for GALR1 affinity. Mono- or tri-oxidized analogues show ≥10-fold reduced potency .
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Substituent Effects: Para-methyl on the phenyl ring optimizes hydrophobic interactions with GALR1’s transmembrane domain 3. Larger groups (e.g., ethyl, isopropyl) impair binding .
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Ring Size: Six-membered dithiane tetroxides exhibit lower receptor selectivity compared to seven-membered dithiepines .
Table 3: Analogues and Relative Potency
| Compound | GALR1 IC₅₀ (nM) | Selectivity Index |
|---|---|---|
| 2-(4-Methylphenyl)-dithiepine tetraoxide | 190 | >100 |
| 2-Phenyl-dithiepine tetraoxide | 420 | 45 |
| 2-(4-Chlorophenyl)-dithiin tetraoxide | 850 | 18 |
Future Research Directions
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Mechanistic Elucidation: Cryo-EM structures of the compound-GALR1 complex could refine binding models.
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Disease Models: Efficacy testing in transgenic mice overexpressing human GALR1.
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Prodrug Development: Ester prodrugs to enhance blood-brain barrier penetration.
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Combination Therapies: Synergy studies with antiepileptic drugs (e.g., levetiracetam).
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